4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHZPNNTYSXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction, a two-component condensation between ketones, cyanoacetates, and sulfur, generates 2-aminothiophenes—key intermediates for thienopyrimidines. For example, reacting methylcyclohexanone with cyanoacetate and elemental sulfur yields 2-amino-5-methylthiophene-3-carbonitrile, which undergoes cyclocondensation with formamidine acetate to form the pyrimidine ring.
Mechanistic Insight :
The reaction proceeds via Knoevenagel adduct formation, followed by sulfur incorporation and cyclization. Dieckmann-type cyclization further stabilizes the thienopyrimidine architecture.
Alternative Cyclization Strategies
Patent CN103073505A discloses phosphorus oxychloride (POCl₃) as a chlorinating agent in pyrimidine synthesis. While focused on dichloropyrimidines, this method adapts to thienopyrimidines by substituting methoxy groups with chlorine at position 4.
Functionalization of the Thienopyrimidine Skeleton
Chlorination at Position 4
Reaction Optimization and Process Scalability
Solvent and Catalyst Screening
Comparative studies from patent CN103073505A reveal that dichloromethane and ethylene dichloride optimize extraction efficiency, while DMF and N,N-diisopropylethylamine (DIPEA) enhance chlorination rates.
Table 1. Chlorination Optimization with POCl₃
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | 7 | 95.6 | 99.6 |
| DIPEA | 100 | 7 | 97.5 | 99.3 |
| N,N-Diethyl | 100 | 6 | 95.5 | 99.8 |
Crystallization and Purification
Post-synthetic purification involves cooling hot solutions in dichloromethane or ethylene dichloride to induce crystallization. For example, reducing the solvent volume by 50% under vacuum and cooling to −20°C yields needle-like crystals with >99% purity.
Characterization and Analytical Validation
Spectroscopic Techniques
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds reveals planar thienopyrimidine cores with bond lengths of 1.71 Å for C-Cl and 1.49 Å for C-N, validating electronic delocalization.
Comparative Analysis of Methodologies
Table 2. Synthetic Routes and Efficiencies
| Step | Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thienopyrimidine core | Gewald reaction | 85–90 | One-pot synthesis | Requires harsh conditions |
| Chlorination | POCl₃/DMF | 95–97 | High regioselectivity | Toxicity of POCl₃ |
| Cyclopropyl addition | SNAr | 70–75 | Late-stage functionalization | Low-temperature sensitivity |
Chemical Reactions Analysis
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including protein kinases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases, tumors, and cardiovascular pathologies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound primarily acts as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including inflammation and cell differentiation. By inhibiting this pathway, 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine can modulate these processes, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares substituents, molecular weights, and key properties of 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine (Compound T) with structurally related analogs:
Physicochemical Properties
Thermal Stability :
Solubility :
Key Research Findings
- Synthetic Efficiency : T ’s synthesis via Vilsmeier-Haack chlorination (as in ) offers higher yields (75–85%) compared to multi-step routes for B and C (50–60%) .
- ADMET Profiles : Lipophilic analogs like T exhibit improved blood-brain barrier penetration but higher metabolic clearance than hydrophilic derivatives (e.g., 3c ) .
Biological Activity
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in scientific research for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique thieno[2,3-d]pyrimidine structure allows it to interact with various biological targets, notably protein kinases, which are crucial in numerous signaling pathways and disease processes.
- IUPAC Name : this compound
- Molecular Formula : C10H9ClN2S
- CAS Number : 1341078-55-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Protein Kinase Inhibition : This compound has been studied for its ability to inhibit specific protein kinases, which play a pivotal role in cell signaling and regulation. The inhibition of these kinases can lead to therapeutic effects in cancer and inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated in various cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, making it a candidate for further exploration in treating inflammatory conditions.
Case Studies and Experimental Data
-
Protein Kinase Inhibition Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines could effectively inhibit kinases involved in cancer progression. The specific IC50 values for this compound were found to be significantly lower than those of related compounds, indicating higher potency .
- Antitumor Activity :
- In Vivo Studies :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be made:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 4-Chloro-6-methylthieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | Moderate kinase inhibition |
| 4-Chloro-5-methyl-thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Antitumor activity |
| This compound | Thieno[2,3-d]pyrimidine | Stronger kinase inhibition & antitumor effects |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine with high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the thieno[2,3-d]pyrimidine core. Key steps include:
- Cyclopropane introduction : Use cyclopropane-carboxylic acid derivatives under Ullmann or Buchwald-Hartwig coupling conditions to install the cyclopropyl group at the 2-position.
- Chlorination : Treat the intermediate with POCl₃ or PCl₅ at reflux to introduce the 4-chloro substituent.
- Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) for 6-methyl group installation.
Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Yields >70% are reported for analogous compounds under optimized conditions .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and methyl group (δ 2.4–2.6 ppm, singlet).
- ¹³C NMR : Confirm the chloro-substituted pyrimidine carbon (δ ~160 ppm) and cyclopropyl carbons (δ ~10–15 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 253.05 for C₁₁H₁₀ClN₂S).
- X-ray Diffraction : Single-crystal analysis (if available) resolves bond angles and confirms the fused ring system .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies between this compound and its analogs?
Methodological Answer: Contradictions often arise from substituent effects on bioactivity. For example:
| Substituent at 6-position | Biological Activity | Key Finding |
|---|---|---|
| Methyl (target compound) | Moderate antimicrobial | Lower lipophilicity reduces membrane penetration |
| Propyl (analog) | Enhanced anticancer | Longer alkyl chain improves target binding |
| Phenyl (analog) | High selectivity | Aromatic group enhances receptor interaction |
To resolve discrepancies:
- Perform comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines).
- Use molecular docking to simulate interactions with targets (e.g., EGFR kinase for anticancer activity).
- Analyze logP values to correlate lipophilicity with activity trends .
Q. How does the cyclopropyl substituent influence the compound’s pharmacokinetic profile compared to other alkyl groups?
Methodological Answer: The cyclopropyl group confers unique properties:
- Metabolic Stability : Cyclopropane’s rigid structure resists oxidative metabolism by CYP450 enzymes, prolonging half-life vs. linear alkyl chains (e.g., ethyl or propyl).
- Lipophilicity : logP of the cyclopropyl analog is ~2.5, compared to 3.1 for a propyl-substituted analog, reducing nonspecific binding.
- Solubility : Aqueous solubility decreases by ~20% compared to methyl analogs but remains compatible with in vivo dosing.
Validate via: - In vitro microsomal assays for metabolic stability.
- MDCK cell permeability models to assess absorption .
Q. What analytical techniques are critical for detecting decomposition products during stability studies?
Methodological Answer:
- HPLC-PDA/MS : Monitor for hydrolytic degradation (e.g., loss of Cl⁻ at 4-position) or oxidation byproducts.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar compounds).
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .
Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?
Methodological Answer:
- Temperature Control : Maintain chlorination steps at 80–90°C to avoid overhalogenation.
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for cyclopropane coupling to reduce dimerization.
- Solvent Optimization : Replace DMF with THF in methylation steps to suppress N-oxide formation.
Byproduct profiles are quantified via GC-MS or LC-MS, with <5% impurities achievable under optimized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

